Broussochalcone B

説明

Bavachalcone has been reported in Cullen corylifolium, Broussonetia papyrifera, and Sophora prostrata with data available.

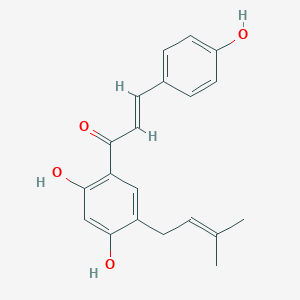

Structure

3D Structure

特性

IUPAC Name |

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZGPHNVMRXDCB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317977 | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-85-3 | |

| Record name | Bavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Broussochalcone B Biosynthesis Pathway in Broussonetia papyrifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussochalcone B, a prenylated chalcone isolated from the paper mulberry (Broussonetia papyrifera), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core aspects of the broussochalcone B biosynthesis pathway in Broussonetia papyrifera. It integrates current knowledge on the general flavonoid pathway, highlights the key enzymatic steps, presents available quantitative data, and outlines detailed experimental protocols. This document serves as a foundational resource for researchers aiming to elucidate the complete pathway and harness its potential for producing novel therapeutics.

Introduction

Broussonetia papyrifera (L.) L'Hér. ex Vent., a member of the Moraceae family, is a rich source of bioactive secondary metabolites, particularly flavonoids. Among these, prenylated flavonoids such as broussochalcone B exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the general phenylpropanoid pathway and branching into the flavonoid pathway. A key modification in the synthesis of broussochalcone B is the addition of a prenyl group, a process catalyzed by a prenyltransferase enzyme. While the complete biosynthetic pathway of broussochalcone B in B. papyrifera is yet to be fully elucidated, this guide synthesizes the current understanding and provides a framework for future research.

The Proposed Biosynthesis Pathway of Broussochalcone B

The biosynthesis of broussochalcone B begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, the backbone of most flavonoids. The subsequent and crucial step for the formation of broussochalcone B is the prenylation of the chalcone scaffold.

Key Enzymes and Genes

Several key enzyme-encoding genes involved in the flavonoid biosynthesis pathway have been identified in Broussonetia papyrifera through transcriptome analyses.[1] These include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the conversion of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.

-

Chalcone synthase (CHS): A pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Transcriptome studies have identified multiple CHS genes in B. papyrifera, suggesting their important role in flavonoid production.

A critical, yet uncharacterized, enzyme in the broussochalcone B pathway is a prenyltransferase . This enzyme is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group to the naringenin chalcone backbone. The DMAPP precursor is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While prenyltransferases have been identified in other plants for the synthesis of similar prenylated flavonoids, the specific enzyme in B. papyrifera remains to be isolated and characterized.

Proposed Pathway Diagram

Caption: Proposed biosynthesis pathway of broussochalcone B in Broussonetia papyrifera.

Quantitative Data

Currently, there is a lack of specific quantitative data on the concentration of broussochalcone B in Broussonetia papyrifera. However, several studies have reported the total flavonoid content in different parts of the plant, which provides a general indication of its flavonoid-producing capacity.

| Plant Part | Extraction Method | Total Flavonoid Content (mg/g dry weight) | Reference |

| Leaves | Not specified | 1.571 - 1.961 | Jiao et al., 2022 |

| Leaves | Ionic liquid-based ultrasonic-assisted extraction | 0.4685 | Zhang et al., 2018 |

| Leaves | Ethanol extraction | 37.33 | Pan et al., 2011 |

Experimental Protocols

Flavonoid Extraction and Quantification

This protocol provides a general framework for the extraction and quantification of total flavonoids. For broussochalcone B specific quantification, HPLC-MS/MS would be required with a purified standard.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

2. Extraction:

-

Suspend 1 g of powdered tissue in 10 mL of 80% methanol.

-

Sonciate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

Resuspend the dried extract in a known volume of methanol for analysis.

3. Total Flavonoid Quantification (Colorimetric Assay):

-

Prepare a reaction mixture containing 0.5 mL of the methanolic extract, 2 mL of distilled water, and 0.15 mL of 5% NaNO₂.

-

After 5 minutes, add 0.15 mL of 10% AlCl₃.

-

After another 6 minutes, add 1 mL of 1 M NaOH.

-

Bring the final volume to 5 mL with distilled water and mix thoroughly.

-

Measure the absorbance at 510 nm against a blank.

-

Use a standard curve of quercetin or rutin to calculate the total flavonoid content.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted from studies on CHS activity in other plant species and can be optimized for B. papyrifera.

1. Crude Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

2. Enzyme Assay:

-

The reaction mixture (total volume 200 µL) should contain:

-

100 µL of crude enzyme extract

-

10 µL of 10 mM 4-coumaroyl-CoA (in 0.1 M potassium phosphate buffer, pH 6.0)

-

10 µL of 20 mM malonyl-CoA (in 0.1 M potassium phosphate buffer, pH 6.0)

-

80 µL of 0.1 M potassium phosphate buffer, pH 7.5

-

-

Incubate the mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate phase to dryness and redissolve in methanol.

3. Product Analysis:

-

Analyze the reaction product by HPLC-UV, comparing the retention time and UV spectrum with an authentic standard of naringenin chalcone.

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of broussochalcone B biosynthesis.

Future Directions and Conclusion

The biosynthesis of broussochalcone B in Broussonetia papyrifera presents an exciting area of research with significant potential for biotechnological applications. While the general framework of the flavonoid pathway is established, several key knowledge gaps remain. Future research should focus on:

-

Identification and Characterization of the Prenyltransferase: This is the most critical next step to fully elucidate the pathway. A combination of transcriptomics, proteomics, and biochemical assays will be necessary to identify and characterize the specific prenyltransferase responsible for the synthesis of broussochalcone B.

-

Quantitative Analysis of Broussochalcone B: Development of a validated HPLC-MS/MS method for the accurate quantification of broussochalcone B in different tissues and at various developmental stages of B. papyrifera is essential.

-

Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of the key enzymes, including CHS and the putative prenyltransferase, will provide a deeper understanding of the pathway's regulation.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes by transcription factors will be crucial for developing strategies to enhance the production of broussochalcone B.

This technical guide provides a solid foundation for researchers venturing into the study of broussochalcone B biosynthesis. By addressing the identified knowledge gaps, the scientific community can unlock the full potential of Broussonetia papyrifera as a source of valuable bioactive compounds for the pharmaceutical and nutraceutical industries.

References

Broussochalcone B: A Technical Guide on Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone B is a prenylated chalcone isolated from Broussonetia papyrifera, a plant with a history of use in traditional medicine. As a member of the flavonoid family, Broussochalcone B and its analogs, such as the more extensively studied Broussochalcone A, are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known biological activities and pharmacological effects of Broussochalcone B. Due to the limited specific research on Broussochalcone B, this document also includes detailed information on the closely related Broussochalcone A to provide a broader context and highlight potential areas of investigation for Broussochalcone B.

Biological Activity of Broussochalcone B

The primary biological activity of Broussochalcone B documented in scientific literature is its inhibitory effect on α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion and glucose absorption, making its inhibitors potential therapeutic agents for managing type 2 diabetes.

Quantitative Data for Broussochalcone B

The inhibitory activity of Broussochalcone B against α-glucosidase has been quantified, as detailed in the table below. For comparative purposes, data for other related compounds from Broussonetia papyrifera are also included.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Broussochalcone B | α-glucosidase | 12.0 | [1] |

| Broussochalcone A | α-glucosidase | 5.3 | [1] |

| Kazinol A | α-glucosidase | 26.3 | [1] |

| Kazinol B | α-glucosidase | 3.6 | [1] |

| Papyriflavonol A | α-glucosidase | 11.1 | [1] |

| 8-(1,1-Dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonol | α-glucosidase | 2.1 |

Note: Another study identifies Broussochalcone B as Bavachalcone and reports an IC50 value of 15.35 ± 0.57 μg/mL for α-glucosidase inhibition, describing the mechanism as mixed competitive and non-competitive.

Pharmacological Effects of Broussochalcone B

Currently, the documented pharmacological effect of Broussochalcone B is primarily related to its α-glucosidase inhibitory activity, suggesting its potential as an anti-diabetic agent. Further research is required to explore other potential pharmacological effects, such as anti-inflammatory, anticancer, and antioxidant activities, which are observed in the closely related compound, Broussochalcone A.

Comparative Analysis: The Well-Characterized Broussochalcone A

To provide a comprehensive resource for researchers, this section details the extensively studied biological activities and pharmacological effects of Broussochalcone A. These findings may offer insights into the potential, yet uninvestigated, properties of Broussochalcone B.

Anti-inflammatory Activity of Broussochalcone A

Broussochalcone A has demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) expression via the NF-κB signaling pathway.

Anticancer Activity of Broussochalcone A

Broussochalcone A exhibits cytotoxic effects against various cancer cell lines, including colon, liver, and renal cancer cells. Its anticancer mechanisms involve the induction of apoptosis and modulation of key signaling pathways.

Antioxidant Activity of Broussochalcone A

Broussochalcone A is a powerful antioxidant. It effectively scavenges free radicals and inhibits iron-induced lipid peroxidation.

Quantitative Data for Broussochalcone A

| Activity | Target/Assay | Cell Line/System | IC50 Value (µM) | Source |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-activated Macrophages | 11.3 | |

| Antioxidant | Iron-induced Lipid Peroxidation | Rat Brain Homogenate | 0.63 ± 0.03 | |

| Antioxidant | DPPH Radical Scavenging | - | 7.6 ± 0.8 (IC0.200) | |

| Enzyme Inhibition | Xanthine Oxidase | - | 2.21 | |

| Enzyme Inhibition | Cytochrome c Reduction | - | 0.5 |

Experimental Protocols

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Procedure: A mixture of the enzyme solution and the test compound (Broussochalcone B) in a phosphate buffer is pre-incubated. The reaction is initiated by the addition of the pNPG substrate. The absorbance of the released p-nitrophenol is measured spectrophotometrically at a specific wavelength.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Nitric Oxide (NO) Production Assay (for Broussochalcone A)

-

Cell Line: RAW 264.7 macrophage cells.

-

Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of Broussochalcone A for a specified time. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NO production. After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Assay for Cytotoxicity (for Broussochalcone A)

-

Cell Lines: Various cancer cell lines (e.g., colon, liver, renal).

-

Procedure: Cells are seeded in 96-well plates and treated with different concentrations of Broussochalcone A for a defined period. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways Modulated by Broussochalcone A

The following diagrams illustrate the key signaling pathways known to be modulated by Broussochalcone A. These pathways are fundamental in inflammation and cancer, and their modulation by Broussochalcone A underscores its therapeutic potential.

Conclusion and Future Directions

The current body of scientific literature indicates that Broussochalcone B is a promising α-glucosidase inhibitor with potential applications in the management of type 2 diabetes. However, there is a notable gap in the research concerning its other pharmacological properties. The extensive data available for its structural analog, Broussochalcone A, which demonstrates significant anti-inflammatory, anticancer, and antioxidant activities, strongly suggests that Broussochalcone B may possess a broader range of biological effects that are yet to be explored.

Future research should focus on:

-

A comprehensive evaluation of the anti-inflammatory, anticancer, and antioxidant properties of Broussochalcone B.

-

In-depth studies to elucidate the mechanisms of action and the signaling pathways modulated by Broussochalcone B.

-

Comparative studies between Broussochalcone A and B to understand the structure-activity relationships.

-

In vivo studies to validate the therapeutic potential of Broussochalcone B.

This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on Broussochalcone B and highlighting the promising avenues for future investigation.

References

An In-depth Technical Guide to the Mechanism of Action of Broussochalcone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussochalcone B, also known as Bavachalcone, is a prenylated chalcone found in plants such as Psoralea corylifolia and Broussonetia papyrifera. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse pharmacological activities of Broussochalcone B. The document synthesizes current scientific literature, presenting its effects on key signaling pathways, enzyme inhibition, and cellular processes, including apoptosis, autophagy, and cell cycle arrest. Detailed experimental methodologies for key assays are provided, alongside quantitative data organized for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mode of action.

Core Mechanisms of Action

Broussochalcone B exerts its biological effects through a multi-targeted approach, influencing a range of cellular processes and signaling cascades. Its primary mechanisms can be categorized as anti-cancer, anti-inflammatory, and enzyme inhibitory activities.

Anti-Cancer Activity

Broussochalcone B demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer mechanism is multifaceted, involving the induction of apoptosis and autophagy, as well as cell cycle arrest.

In hepatocellular carcinoma (HepG2) cells, Broussochalcone B is a potent inducer of both apoptosis and autophagy. It triggers the intrinsic and extrinsic apoptotic pathways and promotes autophagy, leading to cancer cell death[1].

The compound has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. In HepG2 cells, Broussochalcone B treatment leads to a decrease in the levels of early cell cycle regulatory proteins such as CDK2 and CDK4, while increasing the expression of p21 and p27[1].

Several key signaling pathways are modulated by Broussochalcone B in cancer cells:

-

PI3K/Akt/mTOR Pathway: In HepG2 cells, Broussochalcone B decreases the phosphorylation and expression of Akt and mTOR, key components of this pro-survival pathway[1].

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target. Broussochalcone B has been shown to activate the MAPK signaling pathway in colorectal cancer cells, leading to the upregulation of Gadd45a and subsequent apoptosis[2]. It also inhibits the activation of MEK and ERK in the context of osteoclast differentiation[3].

-

NF-κB Pathway: Broussochalcone B has been reported to decrease the synthesis of NF-κB, a key regulator of inflammation and cell survival. This contributes to its anti-inflammatory and pro-apoptotic effects.

Anti-Inflammatory Activity

Broussochalcone B exhibits potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating glial activation. In a mouse model of Parkinson's disease, it attenuated the levels of TNF-α, IL-1β, and IL-6.

Enzyme Inhibition

Broussochalcone B has been identified as an inhibitor of several enzymes:

-

α-Glucosidase: It demonstrates strong inhibitory activity against α-glucosidase, with an IC50 value significantly lower than that of acarbose, a clinically used α-glucosidase inhibitor. The inhibition is of a mixed competitive and non-competitive type.

-

Acyl-coenzyme A: cholesterol acyltransferase (ACAT): This enzyme is involved in cholesterol esterification. Broussochalcone B shows inhibitory activity against ACAT.

-

Xanthine Oxidase: Broussochalcone A, a closely related compound, is an inhibitor of Xanthine Oxidase, and it is likely that Broussochalcone B shares similar properties.

Other Activities

-

Promotion of Endothelial Progenitor Cell (EPC) Differentiation: Broussochalcone B promotes the differentiation of EPCs and neovascularization through the RORα-erythropoietin-AMPK axis, suggesting its potential in tissue repair and angiogenesis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Broussochalcone B.

| Target | Cell Line/System | Parameter | Value | Reference |

| α-Glucosidase | Saccharomyces cerevisiae | IC50 | 15.35 ± 0.57 µg/mL | |

| Acyl-coenzyme A: cholesterol acyltransferase (ACAT) | Rat liver microsome | IC50 | 48.0 µM (for the related isobavachalcone) | |

| Osteoclast formation | Primary osteoclast precursor cells | IC50 | ~1.5 µg/mL |

Table 1: Enzyme Inhibition and Cellular Activity of Broussochalcone B

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Broussochalcone B's mechanism of action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Broussochalcone B.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Seed cells (e.g., HepG2) in a 96-well plate at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Broussochalcone B for a defined period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for a few hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead or late apoptotic cells with compromised membrane integrity.

-

Methodology:

-

Treat cells with Broussochalcone B for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Methodology:

-

Lyse Broussochalcone B-treated and control cells in a suitable lysis buffer.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, ERK, p-ERK, Bax, Bcl-2, caspases).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

α-Glucosidase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The activity is typically monitored by the hydrolysis of a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol).

-

Methodology:

-

Prepare a reaction mixture containing α-glucosidase enzyme solution and various concentrations of Broussochalcone B in a suitable buffer.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate pNPG.

-

After a defined incubation period, stop the reaction (e.g., by adding a basic solution).

-

Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

Broussochalcone B is a promising bioactive compound with a diverse range of pharmacological activities. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its potential as a therapeutic agent for cancer and inflammatory diseases. The enzyme inhibitory properties of Broussochalcone B, particularly against α-glucosidase, also suggest its utility in the management of metabolic disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to develop it as a novel drug candidate. This guide provides a foundational understanding of its mechanism of action to aid researchers and drug development professionals in their future investigations.

References

Broussochalcone B: A Technical Guide on its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone B, also referred to as Broussochalcone A (BCA), is a prenylated chalcone isolated from Broussonetia papyrifera (paper mulberry). This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] Emerging evidence strongly indicates that Broussochalcone B possesses potent anticancer effects across a range of malignancies, positioning it as a promising candidate for further investigation in oncological drug development. This technical guide provides a comprehensive overview of the current understanding of Broussochalcone B's anticancer properties, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Mechanisms of Anticancer Action

Broussochalcone B exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which Broussochalcone B inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This has been observed in various cancer cell lines, including those of the colon, liver, kidney, and pancreas.[2][3][4][5] The pro-apoptotic effects of Broussochalcone B are mediated by:

-

Activation of Caspase Cascade: Treatment with Broussochalcone B leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Broussochalcone B alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

-

Mitochondrial Pathway Involvement: The activation of caspase-9 and the modulation of Bcl-2 family proteins suggest that Broussochalcone B induces apoptosis primarily through the intrinsic mitochondrial pathway.

Cell Cycle Arrest

Broussochalcone B has been shown to impede the progression of the cell cycle, thereby halting the proliferation of cancer cells. Specifically, it induces cell cycle arrest at the G2/M phase in human renal cancer cells. This cell cycle blockade is associated with the increased expression of cell cycle inhibitors like p21 and p27, and a decrease in the levels of key G2/M transition proteins such as cyclin B1, cyclin A, and Cdc2.

Modulation of Key Signaling Pathways

Broussochalcone B's anticancer activity is intricately linked to its ability to modulate several critical signaling pathways:

-

Wnt/β-catenin Signaling Pathway: In colon and liver cancer cells, Broussochalcone B promotes the degradation of β-catenin in a destruction complex-independent manner. This leads to the downregulation of β-catenin/T-cell factor-dependent genes that are critical for cancer cell proliferation, such as cyclin D1 and c-Myc.

-

FOXO3 Signaling Pathway: In human renal cancer cells, Broussochalcone B activates the Forkhead box protein O3 (FOXO3) signaling pathway. This involves the nuclear translocation of FOXO3, which in turn upregulates the expression of pro-apoptotic and cell cycle inhibitory proteins.

-

NR4A1 Inhibition: Broussochalcone B has been identified as a novel inhibitor of the orphan nuclear receptor 4A1 (NR4A1), which is overexpressed in pancreatic cancer and acts as a pro-oncogenic factor. By inhibiting NR4A1, Broussochalcone B can trigger apoptotic pathways in pancreatic cancer cells.

-

Induction of Reactive Oxygen Species (ROS): Broussochalcone B treatment leads to an increase in intracellular reactive oxygen species (ROS) levels in cancer cells. While low levels of ROS can promote cancer growth, high levels, as induced by Broussochalcone B, cause oxidative stress, leading to DNA damage and apoptosis.

-

Endoplasmic Reticulum (ER) Stress: In pancreatic cancer cells, Broussochalcone B has been shown to activate the ER stress-mediated apoptotic pathway.

Quantitative Data

The following tables summarize the quantitative data on the cytotoxic and biological effects of Broussochalcone B on various cancer cell lines.

Table 1: IC50 Values of Broussochalcone B in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Panc-1 | Pancreatic Cancer | 21.10 | 48 | |

| MiaPaCa-2 | Pancreatic Cancer | 27.20 | 48 |

Table 2: Effects of Broussochalcone B on Cell Viability, Cell Cycle, and Apoptosis in Renal Cancer Cells

| Cell Line | Parameter | Concentration (µM) | Effect | Reference |

| A498 | Cell Viability | 10 | 68.3% viability | |

| 20 | 40.96% viability | |||

| ACHN | Cell Viability | 10 | 57.86% viability | |

| 20 | 40.12% viability | |||

| A498 | G2/M Phase Arrest | 10 | 32.83% of cells | |

| 20 | 45.08% of cells | |||

| ACHN | G2/M Phase Arrest | 10 | 28.49% of cells | |

| 20 | 42.08% of cells | |||

| A498 | Apoptosis (TUNEL) | 10 | 11% TUNEL-positive | |

| 20 | 20.67% TUNEL-positive | |||

| ACHN | Apoptosis (TUNEL) | 10 | 6.33% TUNEL-positive | |

| 20 | 12.33% TUNEL-positive |

Table 3: Effect of Broussochalcone B on Reactive Oxygen Species (ROS) Levels in Renal Cancer Cells

| Cell Line | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Increase in ROS | Reference |

| A498 | 10 | 82.4 | 12.98% | |

| 20 | 126 | 63.12% | ||

| ACHN | 10 | 17.7 | 55.29% | |

| 20 | 42.3 | 259.12% |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature on Broussochalcone B.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., Panc-1, MiaPaCa-2, A498, ACHN) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Broussochalcone B (dissolved in DMSO, with final DMSO concentration kept below 0.1%) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis

-

Cell Preparation: Cells are seeded in 6-well plates, treated with Broussochalcone B, and then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Preparation: Cells are treated with Broussochalcone B, harvested, and washed with cold PBS.

-

Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS

-

Cell Preparation: Cells are seeded in 6-well plates and treated with Broussochalcone B.

-

Staining: After treatment, the cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The cells are harvested, washed with PBS, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Broussochalcone B and a general experimental workflow for its evaluation.

Caption: Broussochalcone B induced apoptotic signaling pathways.

Caption: Broussochalcone B induced G2/M cell cycle arrest.

Caption: General experimental workflow for Broussochalcone B.

Conclusion and Future Directions

Broussochalcone B has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis, cause cell cycle arrest, and modulate multiple oncogenic signaling pathways. The quantitative data and established experimental protocols provide a solid foundation for further research. Future studies should focus on comprehensive in vivo investigations using animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of Broussochalcone B. Additionally, exploring its potential in combination therapies with existing chemotherapeutic agents could unveil synergistic effects and new avenues for cancer treatment. The multifaceted mechanisms of action of Broussochalcone B make it a compelling natural product for continued exploration in the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells [mdpi.com]

- 5. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Broussochalcone B: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussochalcone B, also known as Bavachalcone, is a prenylated chalcone naturally found in plants such as Broussonetia papyrifera and Psoralea corylifolia. As a member of the flavonoid family, it shares a common chemical scaffold with many biologically active compounds. While its isomer, Broussochalcone A, has been more extensively studied, Broussochalcone B is emerging as a compound of significant interest due to its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on Broussochalcone B, focusing on its biological activities, mechanisms of action, and relevant experimental data.

Chemical Structure

IUPAC Name: (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one Molecular Formula: C₂₀H₂₀O₄ Molecular Weight: 324.37 g/mol

Biological Activities and Quantitative Data

The primary biological activity reported for Broussochalcone B is its potent α-glucosidase inhibitory effect, suggesting its potential as an anti-diabetic agent. Information on other biological activities, such as anti-inflammatory, anticancer, and antioxidant effects, is limited specifically for Broussochalcone B, although these activities are reported for the broader class of chalcones and its isomer, Broussochalcone A.

α-Glucosidase Inhibitory Activity

Broussochalcone B has demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

| Compound | Enzyme | IC₅₀ Value | Source Organism of Compound | Reference |

| Broussochalcone B | α-Glucosidase | 12.0 µM | Broussonetia papyrifera | |

| Bavachalcone (Broussochalcone B) | α-Glucosidase | 15.35 ± 0.57 µg/mL | Psoralea corylifolia (Fructus Psoraleae) |

Experimental Protocols

α-Glucosidase Inhibition Assay

A detailed experimental protocol for determining the α-glucosidase inhibitory activity of Broussochalcone B (Bavachalcone) has been described.

Principle: The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The amount of p-nitrophenol released is proportional to the enzyme activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Broussochalcone B (Bavachalcone)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

A solution of α-glucosidase is prepared in phosphate buffer.

-

Various concentrations of Broussochalcone B are prepared.

-

In a 96-well plate, the enzyme solution is mixed with the test compound solution and incubated.

-

The substrate, pNPG, is added to initiate the enzymatic reaction.

-

The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

-

The reaction is terminated by adding a stop solution, such as sodium carbonate.

-

The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the concentration of the inhibitor.

Signaling Pathways and Mechanism of Action

While specific signaling pathways for Broussochalcone B are not extensively detailed in the current literature, studies on its synonym, Bavachalcone, and related chalcones suggest potential involvement in several key cellular signaling pathways.

Potential Anti-Inflammatory and Anticancer Signaling Pathways

Based on studies of Bavachalcone and other chalcones, Broussochalcone B may exert anti-inflammatory and anticancer effects through the modulation of pathways such as MEK, ERK, AKT, and NF-κB. These pathways are critical in regulating cell proliferation, survival, and inflammation.

Caption: Potential inhibitory effects of Broussochalcone B on key inflammatory and proliferative signaling pathways.

Experimental Workflow for Activity Screening

The general workflow for identifying and characterizing the biological activities of a natural product like Broussochalcone B involves several key stages, from initial screening to detailed mechanistic studies.

Caption: A generalized experimental workflow for the discovery and validation of bioactive compounds like Broussochalcone B.

Conclusion and Future Directions

Broussochalcone B has demonstrated potent α-glucosidase inhibitory activity, positioning it as a promising candidate for further investigation as a potential anti-diabetic agent. However, a comprehensive understanding of its full therapeutic potential requires further research. Future studies should focus on:

-

Broadening the Scope of Biological Screening: Investigating the anti-inflammatory, anticancer, antioxidant, and other potential biological activities of Broussochalcone B to build a more complete pharmacological profile.

-

Elucidating Mechanisms of Action: Detailed studies to identify the specific molecular targets and signaling pathways modulated by Broussochalcone B.

-

In Vivo Efficacy and Safety: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Broussochalcone B.

-

Comparative Studies: Performing head-to-head comparisons with its isomer, Broussochalcone A, to understand the structure-activity relationships and potential therapeutic advantages of each compound.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to build upon, facilitating the exploration of Broussochalcone B as a potential lead compound for the development of new therapeutics.

In Vitro Bioactivities of Broussochalcone B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on Broussochalcone B, a prenylated chalcone also known as Bavachalcone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and development.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro biological activities of Broussochalcone B across various assays.

Table 1: Anti-Cancer and Cytotoxic Activities

| Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |

| GDM-1 (Acute Myeloid Leukemia) | Proliferation | Cell Viability | > 16 µM (at 72h) | [1] |

| ML-2 (Acute Myeloid Leukemia) | Proliferation | Cell Viability | - | [1] |

| CESS (Acute Myeloid Leukemia) | Proliferation | Cell Viability | - | [1] |

| OCI-AML5 (Acute Myeloid Leukemia) | Proliferation | Cell Viability | - | [1] |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Cell Viability | 20 µg/mL | [2] |

| HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction | Apoptotic Cells | - | |

| HepG2 (Hepatocellular Carcinoma) | Autophagy Induction | Autophagy Markers | - |

Table 2: Enzyme Inhibition

| Enzyme | Assay Type | Result (IC₅₀) | Reference |

| α-Glucosidase | Enzymatic Assay | 11.1 ± 0.5 µM | |

| SARS-CoV 3CLpro | FRET-based Assay | > 30.2 µM | |

| SARS-CoV PLpro | FRET-based Assay | - | |

| MERS-CoV 3CLpro | FRET-based Assay | 27.9 ± 1.2 µM |

Table 3: Anti-Inflammatory Activity

| Cell Line | Stimulant | Pathway/Mediator | Effect | Reference |

| BV2 (Microglia) | LPS | NF-κB pathway | Inhibition of activation |

Key Signaling Pathways Modulated by Broussochalcone B

Broussochalcone B has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

In models of neuroinflammation, Broussochalcone B has been demonstrated to inhibit the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibition is associated with an anti-neuroinflammatory effect. The canonical NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory action of many natural compounds.

Akt/mTOR Signaling Pathway in Autophagy

In HepG2 human hepatocellular carcinoma cells, Broussochalcone B induces autophagy through the Akt-mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the literature on Broussochalcone B. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cells of interest (e.g., HepG2, GDM-1)

-

Complete cell culture medium

-

Broussochalcone B stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Broussochalcone B in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with Broussochalcone B

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Broussochalcone B for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Broussochalcone B

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of Broussochalcone B solution (at various concentrations), and 20 µL of α-glucosidase solution.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Coronavirus Protease (3CLpro) Inhibition Assay

This is a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the main protease of coronaviruses.

Materials:

-

Recombinant 3CLpro enzyme

-

FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Broussochalcone B

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Dispensing: Add Broussochalcone B at various concentrations to the wells of the microplate.

-

Enzyme Addition: Add the 3CLpro enzyme solution to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes).

-

Substrate Addition: Initiate the reaction by adding the FRET substrate.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.

Conclusion

The in vitro evidence suggests that Broussochalcone B is a promising bioactive compound with multifaceted pharmacological potential, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. Its ability to modulate key signaling pathways such as NF-κB and Akt/mTOR highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the mechanisms of action and therapeutic applications of Broussochalcone B. Further studies are warranted to fully elucidate its pharmacological profile and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Preliminary Cytotoxicity Screening of Broussochalcone B: A Technical Guide

Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of Broussochalcone A . Extensive literature searches did not yield sufficient specific data on the cytotoxicity of Broussochalcone B. As a closely related prenylated chalcone isolated from the same source, Broussonetia papyrifera, the data on Broussochalcone A may provide valuable insights and a relevant proxy for initial research endeavors into Broussochalcone B. All data, protocols, and pathways described herein pertain to Broussochalcone A.

Introduction

Broussochalcone A is a natural chalcone that has garnered significant interest in oncological research for its potential as an anticancer agent.[1][2][3] This document provides a comprehensive overview of the preliminary cytotoxicity screening of Broussochalcone A, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the known mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of Broussochalcone A have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| Panc-1 | Pancreatic Cancer | 21.10 | 48 | [1] |

| MiaPaCa-2 | Pancreatic Cancer | 27.20 | 48 | [1] |

| A498 | Renal Cancer | Not explicitly stated, but effects seen at 10-40 µM | 24, 48 | |

| ACHN | Renal Cancer | Not explicitly stated, but effects seen at 10-40 µM | 24, 48 | |

| Colon Cancer Cells | Colon Cancer | Not explicitly stated, but cytotoxicity observed | Not specified | |

| Liver Cancer Cells | Liver Cancer | Not explicitly stated, but cytotoxicity observed | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of Broussochalcone A's cytotoxicity.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.

-

Materials:

-

Human cancer cell lines (e.g., Panc-1, A498)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Broussochalcone A (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of Broussochalcone A in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours, remove the medium and treat the cells with various concentrations of Broussochalcone A. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with Broussochalcone A for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Treat cells with Broussochalcone A for the specified duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of Broussochalcone A and a typical experimental workflow.

Experimental Workflow for Cytotoxicity Screening

Caption: General experimental workflow for assessing the cytotoxicity of Broussochalcone A.

Broussochalcone A-Induced Apoptosis via NR4A1 Inhibition

Broussochalcone A has been shown to inhibit the orphan nuclear receptor NR4A1, leading to apoptosis in pancreatic cancer cells.

Caption: Broussochalcone A induces apoptosis by inhibiting NR4A1 and promoting ER stress.

Broussochalcone A-Induced Apoptosis via ROS/FOXO3 Signaling

In renal cancer cells, Broussochalcone A induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the FOXO3 signaling pathway.

Caption: Broussochalcone A promotes apoptosis via the ROS/FOXO3 signaling cascade.

Broussochalcone A and Cell Cycle Arrest

Broussochalcone A has been observed to induce G2/M phase cell cycle arrest in renal cancer cells.

Caption: Proposed mechanism of Broussochalcone A-induced G2/M cell cycle arrest.

Conclusion

The available evidence strongly suggests that Broussochalcone A exhibits significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action appear to be multifactorial, involving the inhibition of key survival pathways and the induction of cellular stress and cell cycle arrest. While specific data on Broussochalcone B is currently lacking, the findings for Broussochalcone A provide a solid foundation and rationale for initiating cytotoxic screening and mechanistic studies on this related compound. Future research should focus on directly evaluating Broussochalcone B to determine its specific cytotoxic profile and therapeutic potential.

References

- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Broussochalcone B: An In-depth Technical Guide on Cellular Pathway Interactions

To the Esteemed Researcher,

This guide addresses the current scientific understanding of Broussochalcone B's interaction with cellular pathways. It is critical to note at the outset that publicly available research on Broussochalcone B is sparse, particularly concerning its detailed molecular interactions with key cellular signaling cascades. The vast majority of published studies focus on its isomer, Broussochalcone A.

Therefore, this document is structured in two parts. Part 1 summarizes the limited, yet specific, quantitative data found for Broussochalcone B. Part 2 provides a comprehensive technical overview of the well-documented cellular interactions of Broussochalcone A . This is included to offer a detailed perspective on a closely related chalcone, which may serve as a valuable reference and guide for future research into the bioactivities of Broussochalcone B.

Part 1: Broussochalcone B - Documented Biological Activity

The primary biological activity documented for Broussochalcone B is its inhibitory effect on α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests a potential role in modulating blood glucose levels.

Quantitative Data: Enzyme Inhibition

The following table summarizes the reported in vitro inhibitory activity of Broussochalcone B against α-glucosidase.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Broussochalcone B | α-glucosidase | 11.1 | [1] |

Interaction with Cellular Pathways

Our extensive search of scientific literature did not yield any specific studies detailing the interaction of Broussochalcone B with major cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, or its direct role in apoptosis or autophagy.

Part 2: Broussochalcone A - A Comprehensive Analysis of Cellular Pathway Interactions

Broussochalcone A (BCA) has been the subject of numerous studies, revealing its potent anti-cancer and anti-inflammatory properties. These effects are mediated through its interaction with several key cellular signaling pathways.

Anti-cancer Activity and Apoptosis Induction

BCA has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

In human renal cancer cells, BCA induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the Forkhead Box O3 (FOXO3) signaling pathway.[2][3]

-

Mechanism: BCA treatment leads to an increase in intracellular ROS, which is thought to cause DNA damage.[2][4] This stress condition leads to the downregulation of phosphorylated Akt (pAkt). Since Akt normally phosphorylates and inactivates FOXO3, the reduction in pAkt allows for the nuclear translocation and activation of FOXO3.

-

Downstream Effects: Activated FOXO3 upregulates the expression of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21 and p27. Concurrently, it downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptosis cascade, involving caspase-9 and the executioner caspases-3 and -7, ultimately resulting in apoptosis.

In colon and liver cancer cells, BCA exerts cytotoxic effects by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway.

-

Mechanism: BCA accelerates the turnover of intracellular β-catenin by promoting its N-terminal phosphorylation at Ser33/37/Thr41. This phosphorylation event marks β-catenin for ubiquitin-dependent proteasomal degradation.

-

Downstream Effects: The degradation of β-catenin prevents its translocation to the nucleus, thereby repressing the expression of its target genes, which include key regulators of cell proliferation such as cyclin D1 and c-Myc. This leads to decreased cancer cell viability and the induction of apoptosis.

BCA has been identified as a novel inhibitor of the orphan nuclear receptor 4A1 (NR4A1), which is overexpressed in pancreatic cancer and promotes oncogenic activity.

-

Mechanism: BCA inhibits the transactivation function of NR4A1. This inhibition leads to the downregulation of the anti-apoptotic protein survivin, which is mediated by the transcription factor Sp1.

-

Downstream Effects: Inactivation of NR4A1 by BCA also activates the endoplasmic reticulum (ER) stress-mediated apoptotic pathway, contributing to its anti-cancer effects in pancreatic cancer cells.

Quantitative Data on Anti-cancer Effects of Broussochalcone A

| Cell Line(s) | Effect | IC50 (µM) | Reference(s) |

| Panc-1, MiaPaCa-2 | Growth Inhibition (48h) | 21.10, 27.20 | |

| A498, ACHN | Inhibition of Cell Viability (MTT assay) | ~20-40 (dose-dependent) |

Anti-inflammatory Effects

BCA exhibits potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.

In lipopolysaccharide (LPS)-activated macrophages, BCA effectively suppresses the production of the pro-inflammatory mediator nitric oxide (NO).

-

Mechanism: This effect is achieved by inhibiting the activation of the master inflammatory transcription factor, NF-κB. BCA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Downstream Effects: By preventing IκBα degradation, BCA blocks the nuclear translocation of NF-κB, thereby suppressing the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation.

Quantitative Data on Anti-inflammatory Effects of Broussochalcone A

| Assay System | Effect | IC50 (µM) | Reference(s) |

| LPS-activated macrophages | NO production inhibition | 11.3 | |

| Rat brain homogenate | Iron-induced lipid peroxidation | 0.63 | |

| Xanthine Oxidase | Enzyme inhibition | 2.21 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Broussochalcone A.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Broussochalcone A (or B) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Akt, p-Akt, FOXO3, β-catenin, IκBα) and a secondary antibody conjugated to an enzyme for detection.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For phospho-proteins, BSA is preferred.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in 5% BSA/TBST overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin or GAPDH.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which is a hallmark of apoptosis.

-

Principle: The assay uses a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 or -7, releasing a chromophore (pNA) that can be measured spectrophotometrically at 405 nm.

-

Protocol:

-

Cell Lysis: Treat cells with Broussochalcone A to induce apoptosis. Harvest and lyse the cells in the provided chilled lysis buffer.

-

Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-3/7 activity in the sample.

-

Conclusion

The available scientific literature provides a very limited understanding of the molecular interactions of Broussochalcone B . Its primary reported activity is the inhibition of α-glucosidase. In stark contrast, Broussochalcone A is a well-characterized chalcone with significant anti-cancer and anti-inflammatory potential. It modulates key cellular pathways, including PI3K/Akt/FOXO3, Wnt/β-catenin, and NF-κB, to exert its biological effects.